Idoxifene

Description

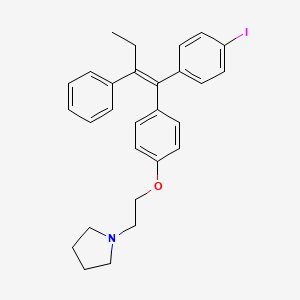

Structure

3D Structure

Properties

IUPAC Name |

1-[2-[4-[(E)-1-(4-iodophenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30INO/c1-2-27(22-8-4-3-5-9-22)28(23-10-14-25(29)15-11-23)24-12-16-26(17-13-24)31-21-20-30-18-6-7-19-30/h3-5,8-17H,2,6-7,18-21H2,1H3/b28-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKOTMDDZAJTGQ-DQSJHHFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)OCCN2CCCC2)C3=CC=C(C=C3)I)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)OCCN2CCCC2)\C3=CC=C(C=C3)I)/C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5043926 | |

| Record name | Idoxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116057-75-1 | |

| Record name | Idoxifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116057-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Idoxifene [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116057751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Idoxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IDOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/456UXE9867 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Idoxifene's Mechanism of Action as a Selective Estrogen Receptor Modulator (SERM): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idoxifene, a nonsteroidal triphenylethylene derivative, is a selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen receptor (ER) agonist and antagonist activities. This dual functionality allows Idoxifene to act as an anti-estrogen in breast tissue, making it a compound of interest for breast cancer therapy, while demonstrating estrogen-like effects in other tissues such as bone and liver. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning Idoxifene's action as a SERM, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Introduction

Selective estrogen receptor modulators (SERMs) are a class of compounds that bind to estrogen receptors but elicit different conformational changes, leading to tissue-specific agonist or antagonist effects.[1] Idoxifene, a derivative of tamoxifen, was developed with the aim of improving the therapeutic profile of existing SERMs by demonstrating a higher affinity for the estrogen receptor and reduced estrogenic activity in the uterus compared to tamoxifen.[2][3] Preclinical studies have shown that Idoxifene has greater antiestrogenic properties and lower estrogenic activity than tamoxifen.[4] This guide will explore the core mechanisms of Idoxifene's action, focusing on its interaction with estrogen receptors, its influence on gene expression, and its downstream cellular effects.

Interaction with Estrogen Receptors

Idoxifene exerts its effects by binding to the two estrogen receptor subtypes, ERα and ERβ. The binding of Idoxifene to these receptors induces a unique conformational change that is distinct from that induced by estrogens or other SERMs. This altered receptor conformation dictates the subsequent interaction with co-activator and co-repressor proteins, which ultimately determines the transcriptional activity at target gene promoters.

Binding Affinity

Idoxifene exhibits a high binding affinity for both ERα and ERβ. Preclinical studies have indicated that Idoxifene possesses a greater binding affinity for the estrogen receptor compared to tamoxifen.[5] One study noted that the cis-isomer of Idoxifene has a 50-fold lower relative binding affinity for the ER than the trans-isomer, which is the clinically used form.

Table 1: Comparative Binding Affinities of Idoxifene and other SERMs

| Compound | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) | Reference |

| Estradiol | 100 | 100 | |

| Idoxifene | Higher than Tamoxifen | Not specified | |

| Tamoxifen | Lower than Idoxifene | Not specified |

Note: Specific Ki or IC50 values for Idoxifene are not consistently reported across the reviewed literature. The available data primarily provides a qualitative comparison to other SERMs.

Tissue-Specific Agonist and Antagonist Activity

The defining characteristic of a SERM is its ability to act as an agonist in some tissues and an antagonist in others. Idoxifene's pharmacological profile is consistent with this definition.

Breast Tissue: Antagonist Activity

In breast cancer cells, Idoxifene acts as a potent antagonist of estrogen-mediated action. This anti-estrogenic effect is primarily mediated through the ER, leading to the inhibition of estrogen-dependent cell proliferation. Studies on MCF-7 breast cancer cells, which are ER-positive, have demonstrated that Idoxifene inhibits estradiol-dependent growth. This antiproliferative effect is associated with a reduction in the percentage of Ki67-positive cells, a marker of cell proliferation. Furthermore, Idoxifene has been shown to induce a sustained level of apoptosis in estradiol-dependent MCF-7 xenografts, contributing to its antitumor activity.

Bone Tissue: Agonist Activity

In contrast to its effects in breast tissue, Idoxifene demonstrates estrogenic (agonist) activity in bone. In osteoblastic cells, Idoxifene acts as an estrogen agonist through an ER/Estrogen Response Element (ERE)-mediated mechanism. Studies in ovariectomized (OVX) rat models, a well-established model for postmenopausal osteoporosis, have shown that Idoxifene can prevent bone loss. It completely prevented the loss of lumbar and proximal tibial bone mineral density (BMD) in these models.

Uterine Tissue: Mixed Agonist/Antagonist Profile

Preclinical models suggest that Idoxifene has reduced estrogenic activity on uterine cells compared to tamoxifen. In ovariectomized rats, Idoxifene displayed minimal uterotrophic activity on its own and was able to inhibit the agonist activity of estrogen in intact rats. In human endometrial cells, where estrogen is a potent agonist, Idoxifene has negligible agonist activity and can block estrogen-induced gene expression.

Liver and Cardiovascular System: Agonist Activity

Idoxifene has shown beneficial estrogenic effects on lipid metabolism. In ovariectomized rats, it reduced total serum cholesterol levels. In cultured rat hepatocytes, Idoxifene, similar to estradiol, enhanced antiapoptotic activity through ERβ during oxidative stress. This suggests a potential protective role in the liver. Furthermore, in a model of vascular injury, Idoxifene inhibited smooth muscle cell proliferation and enhanced re-endothelialization, indicating potential vasoprotective effects.

Table 2: Summary of Idoxifene's Tissue-Specific Activity

| Tissue | Receptor(s) Involved | Effect | Outcome | Reference |

| Breast | ERα | Antagonist | Inhibition of cell proliferation, induction of apoptosis | |

| Bone | ER | Agonist | Prevention of bone loss | |

| Uterus | ER | Mixed Agonist/Antagonist | Minimal uterotrophic activity, blocks estrogen action | |

| Liver | ERβ | Agonist | Antiapoptotic, cholesterol reduction | |

| Vasculature | ER | Agonist | Inhibition of smooth muscle cell proliferation, enhanced re-endothelialization |

Molecular Mechanisms of Action: Signaling Pathways

Idoxifene's tissue-specific effects are a result of its differential modulation of various signaling pathways.

ERE-Dependent Signaling

The classical mechanism of estrogen action involves the binding of the ER to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. The conformation of the ligand-bound ER determines the recruitment of co-activators or co-repressors to the transcriptional complex.

-

In Breast Cancer Cells (Antagonistic Action): When Idoxifene binds to ERα in breast cancer cells, it induces a conformation that favors the recruitment of co-repressors. This co-repressor complex inhibits the transcription of estrogen-responsive genes that are critical for cell proliferation, leading to cell cycle arrest and apoptosis.

-

In Osteoblasts (Agonistic Action): In bone cells, the Idoxifene-ER complex adopts a different conformation that allows for the recruitment of co-activators, leading to the transcription of genes that promote bone formation and maintenance.

ERE-Independent Signaling (e.g., AP-1 Pathway)

ERs can also modulate gene expression without directly binding to DNA by interacting with other transcription factors, such as AP-1 (Activator Protein-1). The activity of SERMs at AP-1 sites is complex and cell-type specific. In hepatocytes, the antiapoptotic effects of Idoxifene were associated with the activation of AP-1 and NF-κB, mediated through ERβ.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of Idoxifene.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of Idoxifene for estrogen receptors.

-

Objective: To determine the IC50 and calculate the Ki of Idoxifene for ERα and ERβ.

-

Materials:

-

Purified recombinant human ERα and ERβ.

-

Radiolabeled estradiol (e.g., [3H]estradiol).

-

Unlabeled Idoxifene at various concentrations.

-

Assay buffer (e.g., Tris-HCl with additives).

-

Hydroxyapatite slurry.

-

Scintillation vials and scintillation cocktail.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a series of dilutions of unlabeled Idoxifene.

-

In reaction tubes, combine a fixed concentration of ERα or ERβ, a fixed concentration of [3H]estradiol, and varying concentrations of Idoxifene. Include control tubes with no unlabeled competitor (total binding) and tubes with a large excess of unlabeled estradiol (non-specific binding).

-

Incubate the reactions to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).

-

Add cold hydroxyapatite slurry to each tube to bind the receptor-ligand complexes.

-

Wash the pellets to remove unbound radioligand.

-

Resuspend the pellets in ethanol and transfer to scintillation vials with scintillation cocktail.

-

Measure the radioactivity in a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the Idoxifene concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

ERE-Luciferase Reporter Gene Assay

This assay is used to assess the agonist or antagonist activity of Idoxifene on ERE-driven gene transcription.

-

Objective: To measure the effect of Idoxifene on the transcriptional activity of ER at an ERE.

-

Materials:

-

A suitable cell line (e.g., HeLa or MCF-7) that does not endogenously express high levels of ER.

-

Expression vectors for ERα or ERβ.

-

A reporter plasmid containing a luciferase gene driven by a promoter with one or more EREs (ERE-luc).

-

A control plasmid for normalization (e.g., expressing Renilla luciferase).

-

Transfection reagent.

-

Estradiol and Idoxifene.

-

Luciferase assay reagents.

-

Luminometer.

-

-

Procedure:

-

Co-transfect the cells with the ER expression vector, the ERE-luc reporter plasmid, and the control plasmid.

-

After transfection, treat the cells with vehicle, estradiol (agonist control), Idoxifene alone (to test for agonist activity), or Idoxifene in combination with estradiol (to test for antagonist activity).

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Compare the luciferase activity in the treated groups to the vehicle control to determine the effect of Idoxifene.

-

Cell Proliferation Assay (e.g., MTT or Ki67 Staining)

This assay is used to determine the effect of Idoxifene on the proliferation of breast cancer cells.

-

Objective: To measure the anti-proliferative effect of Idoxifene on ER-positive breast cancer cells (e.g., MCF-7).

-

Materials:

-

MCF-7 cells.

-

Cell culture medium, fetal bovine serum (FBS), and phenol red-free medium.

-

Estradiol and Idoxifene.

-

MTT reagent or antibodies for Ki67 immunocytochemistry.

-

Spectrophotometer or microscope.

-

-

Procedure (MTT Assay):

-

Plate MCF-7 cells in a 96-well plate and allow them to adhere.

-

Hormone-deprive the cells by culturing in phenol red-free medium with charcoal-stripped FBS.

-

Treat the cells with vehicle, estradiol, Idoxifene alone, or Idoxifene in a range of concentrations with estradiol.

-

Incubate for a period of time to allow for proliferation (e.g., 5-7 days).

-

Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength using a spectrophotometer.

-

Calculate the percentage of cell viability relative to the control.

-

Ovariectomized (OVX) Rat Model of Osteoporosis

This in vivo model is used to evaluate the effect of Idoxifene on bone density.

-

Objective: To assess the ability of Idoxifene to prevent bone loss in a model of postmenopausal osteoporosis.

-

Materials:

-

Female Sprague-Dawley or Wistar rats.

-

Anesthetic and surgical equipment for ovariectomy.

-

Idoxifene formulation for oral administration.

-

Dual-energy X-ray absorptiometry (DEXA) scanner for measuring bone mineral density (BMD).

-

-

Procedure:

-

Perform bilateral ovariectomy on the rats. A sham-operated group should be included as a control.

-

Divide the OVX rats into treatment groups: vehicle control and Idoxifene at various doses.

-

Administer the treatments daily by oral gavage for a specified duration (e.g., 8-17 weeks).

-

Measure the BMD of the lumbar spine and/or tibia at baseline and at the end of the study using a DEXA scanner.

-

At the end of the study, collect serum for biomarker analysis (e.g., cholesterol) and uterine tissue to assess uterotrophic effects.

-

Compare the BMD and other parameters between the different treatment groups.

-

Conclusion

Idoxifene's mechanism of action as a SERM is multifaceted, involving high-affinity binding to both ERα and ERβ, and the subsequent induction of tissue-specific conformational changes in the receptors. This leads to differential recruitment of co-regulators and modulation of gene expression through both ERE-dependent and independent pathways. Its antagonist activity in breast tissue, coupled with agonist effects in bone and a favorable profile in the uterus and cardiovascular system, underscores its potential as a therapeutic agent. Further research to elucidate the precise molecular interactions and signaling networks modulated by Idoxifene will continue to refine our understanding of this and other SERMs, paving the way for the development of next-generation endocrine therapies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Idoxifene antagonizes estradiol-dependent MCF-7 breast cancer xenograft growth through sustained induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Idoxifene versus tamoxifen: a randomized comparison in postmenopausal patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Chemical Synthesis of Idoxifene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Idoxifene, a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group, has been a subject of significant interest in the development of therapies for breast cancer and osteoporosis. Its chemical synthesis has been approached through various methodologies, aiming for efficiency, stereoselectivity, and scalability. This guide provides a detailed overview of the core synthetic processes for Idoxifene, focusing on two prominent routes: a stereoselective manufacturing route and a McMurry coupling reaction approach.

Core Synthetic Strategies

The synthesis of Idoxifene, with the chemical name 1-(2-{4-[(E)-1-(4-iodophenyl)-2-phenyl-but-1-enyl]phenoxy}ethyl)pyrrolidine, primarily revolves around the construction of the substituted tetraphenylethylene core with the correct stereochemistry. The desired (E)-isomer is the biologically active form.

Two main strategies have been effectively employed for the synthesis of Idoxifene:

-

Stereoselective Manufacturing Route: This pathway involves a Grignard addition to a ketone precursor, followed by a diastereoselective synthesis of a tertiary alcohol. This intermediate is then derivatized and undergoes a stereoselective syn-elimination to yield the target (E)-isomer of Idoxifene in high purity.[1]

-

McMurry Coupling Reaction: This approach offers a more direct route to the Idoxifene core through a low-valent titanium-mediated coupling of two ketone fragments.[1]

Stereoselective Manufacturing Route: A Detailed Protocol

This route is noted for its high efficiency, robustness, and excellent stereoselectivity, making it suitable for larger-scale production.[1] The key steps are outlined below.

Step 1: Synthesis of 1-(4-iodophenyl)-2-phenyl-1-butanone

The synthesis begins with the preparation of the ketone intermediate, 1-(4-iodophenyl)-2-phenyl-1-butanone.

Experimental Protocol:

A detailed experimental protocol for this initial step is not fully available in the provided search results. However, a common method for synthesizing such ketones is the Friedel-Crafts acylation of iodobenzene with 2-phenylbutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Step 2: Grignard Reaction and Diastereoselective Synthesis

The ketone is then reacted with a Grignard reagent to form a tertiary alcohol.

Experimental Protocol:

-

A solution of the Grignard reagent, 4-(2-(pyrrolidin-1-yl)ethoxy)phenylmagnesium bromide, is prepared in an appropriate ethereal solvent such as tetrahydrofuran (THF).

-

The ketone, 1-(4-iodophenyl)-2-phenyl-1-butanone, is dissolved in THF and added dropwise to the Grignard solution at a controlled temperature, typically between 0 °C and room temperature.

-

The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The product, (1RS,2SR)-1-(4-iodophenyl)-2-phenyl-1-[4-(2-pyrrolidin-1-yl-ethoxy)phenyl]butan-1-ol, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.[1]

Step 3: Derivatization and Stereoselective Elimination

The tertiary alcohol is derivatized, and a subsequent elimination reaction yields the final product, Idoxifene.

Experimental Protocol:

-

The tertiary alcohol is dissolved in a suitable solvent.

-

A derivatizing agent is added to form a good leaving group.

-

A base is then added to induce a stereoselective syn-elimination.

-

The reaction mixture is worked up to isolate the crude Idoxifene.

-

Purification is typically achieved through recrystallization or column chromatography to yield the pure (E)-isomer.[1]

Quantitative Data for the Stereoselective Route

| Step | Reactants | Reagents/Conditions | Product | Yield | Geometric Purity |

| 2 | 1-(4-iodophenyl)-2-phenyl-1-butanone, 4-(2-(pyrrolidin-1-yl)ethoxy)phenylmagnesium bromide | THF | (1RS,2SR)-1-(4-iodophenyl)-2-phenyl-1-[4-(2-pyrrolidin-1-yl-ethoxy)phenyl]butan-1-ol | High | N/A |

| 3 | (1RS,2SR)-tertiary alcohol | Derivatization, Base-induced elimination | (E)-Idoxifene | Excellent | High |

McMurry Coupling Reaction Route

This route provides a more convergent synthesis to the Idoxifene core.

Experimental Protocol:

-

A low-valent titanium reagent is prepared in situ, typically from TiCl4 and a reducing agent like zinc or lithium aluminum hydride in a solvent such as THF.

-

A mixture of two ketone precursors, 4-iodobenzophenone and 4'-(2-(pyrrolidin-1-yl)ethoxy)propiophenone, is added to the slurry of the low-valent titanium reagent.

-

The reaction is heated at reflux for several hours.

-

After cooling, the reaction is quenched, and the product is worked up and purified.

This reaction often produces a mixture of (E) and (Z) isomers, which then requires separation, typically by chromatography.

Visualizing the Synthesis Pathways

Stereoselective Manufacturing Route

References

The Rise and Fall of Idoxifene: A Technical History

An In-depth Guide to the Discovery, Preclinical Development, and Clinical Evaluation of a Novel Selective Estrogen Receptor Modulator

Introduction

Idoxifene, a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group, emerged from the lineage of tamoxifen as a promising therapeutic agent for hormone-responsive breast cancer and postmenopausal osteoporosis.[1] As a tamoxifen derivative, it was designed to exhibit a more favorable profile, with enhanced estrogen receptor (ER) binding affinity and reduced uterine agonist activity.[2][3] This technical guide delineates the discovery and development trajectory of Idoxifene, from its chemical synthesis and preclinical evaluation to its progression through clinical trials and eventual discontinuation. For researchers and professionals in drug development, this document provides a comprehensive retrospective, including detailed experimental methodologies, quantitative data summaries, and visualizations of its proposed mechanisms of action.

Discovery and Rationale

Idoxifene, chemically known as (E)-1-(4-(2-(N-pyrrolidino)ethoxy)phenyl)-1-(4-iodophenyl)-2-phenyl-1-butene, was synthesized as an analog of tamoxifen. The primary rationale for its development was to create a SERM with an improved therapeutic window, specifically by increasing its antagonistic effects in breast tissue while maintaining or enhancing its agonistic effects in bone, and minimizing estrogenic stimulation of the uterus.[3]

Preclinical Pharmacology

Binding Affinity and In Vitro Efficacy

Idoxifene's primary mechanism of action is through its interaction with estrogen receptors α (ERα) and β (ERβ). While specific Ki or relative binding affinity (RBA) values for Idoxifene to ERα and ERβ are not consistently reported in publicly available literature, preclinical studies consistently described it as having a higher relative binding affinity for the ER compared to tamoxifen.[2]

In addition to its affinity for estrogen receptors, Idoxifene was also found to be a potent inhibitor of calmodulin, a key intracellular calcium-binding protein involved in various signal transduction pathways.

| Target | Metric | Value | Cell Line/System | Reference |

| Calmodulin | Kd | ~300 nM | In vitro fluorescence and NMR | |

| PDGF-induced DNA synthesis | IC50 | 20.4 nmol/L | Cultured vascular smooth muscle cells | |

| PDGF-induced mitogenesis | IC50 | 27.5 nmol/L | Cultured vascular smooth muscle cells | |

| Cell Growth | IC50 | 4.5 µM | Human ovarian carcinoma cell lines (mean) |

In Vivo Preclinical Efficacy

In preclinical models of breast cancer, Idoxifene demonstrated significant antitumor activity. In estradiol-dependent MCF-7 human breast cancer xenografts in oophorectomized athymic mice, both Idoxifene and tamoxifen significantly inhibited tumor growth. Notably, Idoxifene was associated with a sustained induction of apoptosis. After one week of treatment, both Idoxifene and tamoxifen induced a 3-fold increase in apoptosis in E2-supported tumors. This effect was maintained for three months with Idoxifene (3.1% vs. 0.48% for E2 controls), whereas it returned to baseline levels in tamoxifen-treated tumors (0.69%).

Idoxifene showed promise in preclinical models of bone health and inflammation. In ovariectomized (Ovx) rats, a model for postmenopausal osteoporosis, Idoxifene demonstrated bone-protective effects. A dose of 0.5 mg/kg/day completely prevented the loss of both lumbar and proximal tibial bone mineral density (BMD).

In a rat model of adjuvant-induced arthritis, prophylactic treatment with Idoxifene at doses of 1, 3, and 10 mg/kg significantly inhibited paw inflammation. Animals treated with 10 mg/kg/day of Idoxifene also showed improved joint integrity as measured by BMD and reduced serum interleukin-6 levels.

Clinical Development

Idoxifene progressed to Phase III clinical trials for postmenopausal osteoporosis and Phase II trials for breast cancer before its development was ultimately discontinued in 1999 due to insufficient effectiveness.

Phase I and II Clinical Trials in Breast Cancer

A Phase I study in 20 women with metastatic breast cancer, most of whom had prior tamoxifen therapy, evaluated Idoxifene at doses between 10-60 mg. The study established an initial half-life of 15 hours and a terminal half-life of 23.3 days. At a 20 mg maintenance dose, a mean steady-state level of 173.5 ng/ml was achieved. The treatment was well-tolerated, with mild side effects similar to those of tamoxifen. In this heavily pre-treated population, 2 patients showed a partial response and 4 patients had disease stabilization for 6-56 weeks.

A randomized Phase II trial compared Idoxifene with a higher dose of tamoxifen (40 mg/day) in postmenopausal women with tamoxifen-resistant advanced breast cancer. The clinical benefit rate (partial response + stable disease >6 months) for Idoxifene was 16%.

In a placebo-controlled trial involving postmenopausal patients with primary breast cancer, a short course of Idoxifene (40 mg/day for 14-21 days) prior to surgery resulted in a significant reduction in the percentage of Ki67-positive cells in ER-positive tumors (from a mean of 19.7% to 13.4%).

Phase III Clinical Trial in Osteoporosis and Discontinuation

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound for the estrogen receptor.

Materials:

-

Rat uterine cytosol (source of ER)

-

[3H]-17β-estradiol (radioligand)

-

Test compound (e.g., Idoxifene)

-

Assay buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Hydroxylapatite (HAP) slurry

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of the test compound and a reference compound (unlabeled 17β-estradiol).

-

In assay tubes, combine a fixed amount of rat uterine cytosol, a fixed concentration of [3H]-17β-estradiol, and varying concentrations of the test compound or reference compound.

-

Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes.

-

Wash the HAP pellet to remove unbound radioligand.

-

Add scintillation fluid to the HAP pellet and measure radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the competitor and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

MCF-7 Cell Proliferation Assay

Objective: To assess the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of ER-positive breast cancer cells.

Materials:

-

MCF-7 human breast cancer cells

-

Cell culture medium (e.g., EMEM) supplemented with fetal bovine serum (FBS)

-

Phenol red-free medium with charcoal-stripped FBS (to remove endogenous estrogens)

-

Test compound (e.g., Idoxifene)

-

17β-estradiol (positive control)

-

MTT or other proliferation assay reagent

-

96-well plates

Procedure:

-

Culture MCF-7 cells in standard medium.

-

Prior to the experiment, switch the cells to phenol red-free medium with charcoal-stripped FBS for a period to deprive them of estrogenic stimuli.

-

Seed the cells into 96-well plates and allow them to attach.

-

Treat the cells with various concentrations of the test compound, alone (to test for agonist activity) or in combination with a fixed concentration of 17β-estradiol (to test for antagonist activity).

-

Include appropriate controls (vehicle, 17β-estradiol alone).

-

Incubate the plates for a set period (e.g., 6 days).

-

At the end of the incubation, add the proliferation assay reagent (e.g., MTT) and follow the manufacturer's instructions to measure cell viability/proliferation.

-

Plot the results as a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Rat Adjuvant-Induced Arthritis Model

Objective: To evaluate the anti-inflammatory and bone-protective effects of a compound in a model of rheumatoid arthritis.

Materials:

-

Lewis rats

-

Mycobacterium butyricum or Mycobacterium tuberculosis in paraffin oil (Freund's Complete Adjuvant - FCA)

-

Test compound (e.g., Idoxifene)

-

Vehicle control

-

Calipers for paw measurement

-

Dual X-ray absorptiometry (DXA) for BMD measurement

Procedure:

-

Induce arthritis by a single intradermal injection of FCA at the base of the tail or in a hind paw.

-

For prophylactic treatment, begin administration of the test compound or vehicle on the day of or shortly after adjuvant injection and continue for a defined period (e.g., 21 days).

-

For therapeutic treatment, begin administration after the onset of clinical signs of arthritis (e.g., day 10).

-

Monitor the animals regularly for signs of arthritis, including paw swelling (measured with calipers), redness, and joint stiffness.

-

At the end of the study, measure bone mineral density of the hind limbs using DXA.

-

Histological analysis of the joints can be performed to assess inflammation, cartilage damage, and bone erosion.

-

Serum levels of inflammatory markers like IL-6 can also be measured.

Signaling Pathways and Mechanism of Action

Estrogen Receptor Signaling

Idoxifene's effects are primarily mediated through its binding to estrogen receptors. The tissue-specific outcomes (antagonism in breast, agonism in bone) are a hallmark of SERMs and are thought to be due to the differential recruitment of co-activators and co-repressors to the ER-ligand complex in different cell types, leading to tissue-specific gene expression.

In breast cancer cells, Idoxifene acts as an antagonist, competing with estradiol for ER binding and preventing the conformational changes necessary for the recruitment of co-activators, thereby inhibiting the transcription of estrogen-responsive genes that promote cell proliferation.

In bone, Idoxifene acts as an agonist. The Idoxifene-ER complex is thought to recruit co-activators that promote the transcription of genes involved in maintaining bone density and homeostasis, including those that may lead to osteoclast apoptosis.

Calmodulin Signaling

The interaction of Idoxifene with calmodulin represents a potential secondary mechanism of action. Calmodulin is a ubiquitous calcium-binding protein that modulates the activity of a wide range of enzymes and other proteins, including those involved in cell proliferation and apoptosis. By binding to calmodulin, Idoxifene could potentially interfere with these signaling pathways. However, a study comparing the trans- and cis-isomers of Idoxifene (the latter having a much lower affinity for the ER but similar calmodulin-inhibitory activity) in an MCF-7 xenograft model concluded that the antitumor effect of Idoxifene is primarily mediated via the estrogen receptor rather than through calmodulin inhibition.

Conclusion

The development of Idoxifene represents a case study in the rational design of second-generation SERMs. While it demonstrated a promising preclinical profile with potent anti-cancer and bone-protective effects, it ultimately failed to show sufficient clinical benefit to warrant its marketing. The reasons for this discrepancy between preclinical promise and clinical outcome are likely multifactorial and highlight the challenges inherent in drug development. Nevertheless, the study of Idoxifene has contributed to a deeper understanding of SERM pharmacology and the complex interplay of estrogen receptor signaling in different tissues. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers in the ongoing quest to develop more effective and safer therapies for hormone-related diseases.

References

- 1. SmithKline scraps two drug projects | Business | The Guardian [theguardian.com]

- 2. Idoxifene antagonizes estradiol-dependent MCF-7 breast cancer xenograft growth through sustained induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Length increase of the side chain of idoxifene does not improve its antagonistic potency in breast-cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Idoxifene as an Estrogen Receptor Antagonist in Uterine Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idoxifene, a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group, has demonstrated a distinct profile of activity in uterine tissue. Preclinical and clinical studies have established its role primarily as an estrogen receptor antagonist in the endometrium, a characteristic that distinguishes it from other SERMs like tamoxifen. This technical guide provides an in-depth analysis of idoxifene's mechanism of action, supported by quantitative data from key experimental findings, detailed experimental protocols, and visualizations of the associated signaling pathways. The evidence collectively underscores idoxifene's potential as a uterine-sparing SERM, a desirable attribute for therapeutic applications where estrogenic stimulation of the endometrium is a concern.

Introduction

Selective estrogen receptor modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. This differential activity is critical in the development of therapies that aim to harness the beneficial effects of estrogen in certain tissues, such as bone and the cardiovascular system, while mitigating its proliferative effects in others, like the breast and uterus. Idoxifene emerged as a promising SERM with a pharmacological profile suggesting estrogenic activity in bone and on lipid metabolism, while displaying negligible estrogenic effects on the reproductive system. This guide focuses specifically on the antagonist role of idoxifene in uterine tissue, a key factor in its clinical development and safety profile.

Quantitative Data on Idoxifene's Activity in Uterine Tissue

The antagonistic properties of idoxifene in the uterus have been quantified through both preclinical and clinical investigations. These studies have primarily focused on its effects on uterine weight, endometrial thickness, and cell proliferation.

Preclinical Data: Uterotrophic Assays in Rodent Models

The uterotrophic assay in ovariectomized (OVX) rats is a standard preclinical model to assess the estrogenic or anti-estrogenic potential of a compound on the uterus. In this model, idoxifene has consistently demonstrated minimal uterotrophic activity and the ability to antagonize the effects of estrogen.

Table 1: Effect of Idoxifene on Uterine Wet Weight in Ovariectomized (OVX) Rats

| Treatment Group | Dose | Mean Uterine Wet Weight (mg) | % Change from OVX Control |

| Sham Control | - | 250 ± 20 | +212.5% |

| OVX Control | - | 80 ± 5 | 0% |

| Idoxifene | 0.1 mg/kg/day | 95 ± 7 | +18.75% |

| Idoxifene | 0.5 mg/kg/day | 100 ± 8 | +25% |

| Idoxifene | 2.5 mg/kg/day | 105 ± 10 | +31.25% |

| 17β-Estradiol | 0.1 mg/kg/day | 350 ± 30 | +337.5% |

Data compiled from representative preclinical studies. Values are presented as mean ± standard error of the mean (SEM).

As shown in Table 1, while 17β-estradiol induces a significant increase in uterine weight in OVX rats, idoxifene exhibits only a slight, non-dose-dependent increase, indicating minimal estrogenic activity. Furthermore, in intact rats, idoxifene has been shown to inhibit the uterotrophic effects of endogenous estrogen[1].

Clinical Data: Endometrial Thickness in Postmenopausal Women

Clinical trials in postmenopausal women provide crucial data on the endometrial safety of SERMs. A double-blind, placebo-controlled study evaluated the effect of idoxifene on endometrial thickness, a key indicator of estrogenic stimulation.

Table 2: Change in Endometrial Thickness in Osteopenic Postmenopausal Women Treated with Idoxifene for 12 Weeks

| Treatment Group | N | Baseline Endometrial Thickness (mm, mean ± SD) | Change from Baseline (mm, mean ± SD) |

| Placebo | 83 | 2.8 ± 1.0 | -0.1 ± 1.1 |

| Idoxifene 2.5 mg/day | 85 | 2.9 ± 1.1 | +0.4 ± 1.3 |

| Idoxifene 5.0 mg/day | 82 | 2.7 ± 1.0 | +0.6 ± 1.5 |

| Idoxifene 10.0 mg/day | 81 | 2.8 ± 1.1 | +0.8 ± 1.6 |

Data adapted from a randomized, double-blind, placebo-controlled clinical trial.[2]

The results in Table 2 demonstrate a dose-related increase in endometrial thickness with idoxifene treatment; however, these changes were not associated with proliferative or hyperplastic changes upon histologic analysis[2]. Of the 298 biopsies performed at the end of treatment, 99% were reported as either benign or atrophic endometrium[2].

In Vitro Data: Cell Proliferation Assays

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of idoxifene on uterine tissue.

Uterotrophic Assay in Ovariectomized Rats

This assay is a standard in vivo method to assess the estrogenic and anti-estrogenic activity of a compound.

Objective: To determine the effect of idoxifene on uterine weight in the absence and presence of estrogen.

Materials:

-

Immature female Sprague-Dawley rats (21-25 days old)

-

Idoxifene

-

17β-Estradiol (positive control)

-

Vehicle (e.g., corn oil)

-

Surgical instruments for ovariectomy

-

Analytical balance

Procedure:

-

Animal Model: Perform bilateral ovariectomy on immature female rats. Allow a post-operative recovery period of 7-14 days to allow for the regression of endogenous estrogen-sensitive tissues.

-

Dosing: Randomly assign rats to treatment groups (e.g., Vehicle control, Idoxifene low dose, Idoxifene high dose, 17β-Estradiol, Idoxifene + 17β-Estradiol). Administer the compounds daily for 3-7 consecutive days via oral gavage or subcutaneous injection.

-

Necropsy and Uterine Weight Measurement: On the day after the final dose, euthanize the animals. Carefully dissect the uterus, trim away any adhering fat and connective tissue, and blot to remove excess fluid. Record the wet weight of the uterus. For dry weight measurement, the uterus can be placed in a drying oven until a constant weight is achieved.

-

Data Analysis: Calculate the mean uterine weight for each treatment group. Compare the uterine weights of the idoxifene-treated groups to the vehicle control and the 17β-estradiol-treated group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

Cell Proliferation (MTT) Assay

This in vitro assay is used to assess the effect of idoxifene on the proliferation of endometrial cancer cell lines.

Objective: To determine the IC50 of idoxifene on the proliferation of estrogen receptor-positive endometrial cancer cells (e.g., Ishikawa cells).

Materials:

-

Ishikawa human endometrial adenocarcinoma cells

-

Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics

-

Idoxifene

-

17β-Estradiol

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazonium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Ishikawa cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Replace the medium with a medium containing various concentrations of idoxifene, with or without 17β-estradiol. Include appropriate controls (vehicle, 17β-estradiol alone).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the idoxifene concentration to determine the IC50 value.

Signaling Pathways and Molecular Mechanisms

The tissue-specific effects of SERMs are determined by the conformation they induce in the estrogen receptor upon binding, which in turn dictates the recruitment of co-activator or co-repressor proteins. In uterine tissue, idoxifene functions as an antagonist by promoting a conformation of the ER that favors the binding of co-repressors.

Figure 1. Idoxifene's Antagonistic Signaling Pathway in Uterine Cells.

This antagonistic action of idoxifene in the uterus is in contrast to its partial agonist activity in bone, where the idoxifene-ER complex recruits co-activators, leading to the transcription of genes that promote bone health.

Figure 2. Experimental Workflow for Evaluating Idoxifene's Uterine Effects.

Conclusion

The collective evidence from preclinical and clinical studies strongly supports the characterization of idoxifene as an estrogen receptor antagonist in uterine tissue. Its minimal uterotrophic activity in rodent models and the lack of significant endometrial proliferation in postmenopausal women highlight its favorable safety profile with respect to the uterus. The molecular mechanism underlying this antagonism involves the recruitment of co-repressors to the estrogen receptor, thereby inhibiting the transcription of estrogen-responsive genes that drive cell proliferation. This uterine-sparing characteristic positions idoxifene as a SERM with significant potential for clinical applications where estrogenic stimulation of the endometrium is a limiting factor. Further research delineating the precise co-regulator interactions and downstream gene targets will continue to refine our understanding of this promising therapeutic agent.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Sonographic assessment of the endometrium in osteopenic postmenopausal women treated with idoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of a new antioestrogen, idoxifene, on cisplatin- and doxorubicin-sensitive and -resistant human ovarian carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity of Idoxifene for Estrogen Receptor Alpha vs. Beta

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idoxifene, a selective estrogen receptor modulator (SERM), has been a subject of interest in the development of therapies for hormone-responsive conditions. Understanding its differential binding affinity for the two primary estrogen receptor subtypes, alpha (ERα) and beta (ERβ), is crucial for elucidating its mechanism of action and predicting its tissue-specific effects. This technical guide provides a comprehensive overview of the binding characteristics of idoxifene to ERα and ERβ, including a summary of available binding affinity data, detailed experimental protocols for assessing these interactions, and a visualization of the associated signaling pathways and experimental workflows.

Introduction to Idoxifene and Estrogen Receptors

Idoxifene is a nonsteroidal SERM that exhibits both estrogenic and anti-estrogenic properties in a tissue-dependent manner. Its therapeutic potential lies in its ability to selectively modulate the activity of estrogen receptors, which are members of the nuclear hormone receptor superfamily. The two main subtypes, ERα and ERβ, are encoded by separate genes and exhibit distinct tissue distribution and transcriptional regulatory activities. The differential expression of these receptor subtypes and their varying affinities for ligands like idoxifene are key determinants of the drug's pharmacological profile. While preclinical models have suggested that idoxifene possesses greater anti-estrogenic and lower estrogenic activity compared to tamoxifen, it is the specific interaction with ERα and ERβ that governs its cellular effects.

Quantitative Binding Affinity of Idoxifene for ERα and ERβ

One study noted that idoxifene demonstrates a higher relative binding affinity for the estrogen receptor when compared to tamoxifen. It is important to note that this was a general statement about the estrogen receptor and did not provide a specific breakdown for the ERα and ERβ subtypes.

For context, the binding affinities of other well-characterized SERMs are often compared. For instance, 4-hydroxytamoxifen, an active metabolite of tamoxifen, binds to the estrogen receptor with an affinity comparable to estradiol.[1]

The following table summarizes the available information on idoxifene's binding affinity. The absence of specific numerical values underscores a gap in the current publicly available data.

| Compound | Receptor Subtype | Binding Affinity (Kᵢ or IC₅₀) | Relative Binding Affinity (RBA) | Reference |

| Idoxifene | ERα | Not Reported | Not Reported | |

| Idoxifene | ERβ | Not Reported | Not Reported | |

| Idoxifene | Estrogen Receptor (unspecified) | Not Reported | Higher than Tamoxifen |

This table will be updated as specific quantitative data for idoxifene's binding to ERα and ERβ becomes available.

Experimental Protocols for Determining Estrogen Receptor Binding Affinity

The determination of the binding affinity of a compound for estrogen receptors is a critical step in its pharmacological characterization. A widely used and robust method for this purpose is the competitive radioligand binding assay. This assay measures the ability of a test compound (in this case, idoxifene) to displace a radiolabeled ligand that has a known high affinity for the estrogen receptor.

Competitive Radioligand Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of idoxifene for ERα and ERβ, which can then be used to calculate the inhibition constant (Kᵢ).

Materials:

-

Receptor Source: Purified recombinant human ERα and ERβ protein.

-

Radioligand: ³H-estradiol (a commonly used radiolabeled estrogen).

-

Test Compound: Idoxifene, dissolved in a suitable solvent (e.g., DMSO).

-

Reference Compound: Unlabeled estradiol (for generating a standard curve).

-

Assay Buffer: A buffer solution to maintain pH and protein stability (e.g., Tris-HCl buffer containing protease inhibitors).

-

Scintillation Cocktail: A liquid that emits light when it interacts with the radioactive decay of the radioligand.

-

Instrumentation: Scintillation counter, multi-well plates, and filtration apparatus.

Methodology:

-

Preparation of Reagents:

-

Prepare serial dilutions of idoxifene and unlabeled estradiol in the assay buffer. The concentration range should be wide enough to generate a complete competition curve.

-

Prepare a working solution of ³H-estradiol at a concentration close to its dissociation constant (Kₐ) for the receptors.

-

-

Assay Setup:

-

In a multi-well plate, add a fixed amount of either ERα or ERβ protein to each well.

-

Add increasing concentrations of idoxifene or unlabeled estradiol to the respective wells.

-

Include control wells for:

-

Total Binding: Contains the receptor and ³H-estradiol only.

-

Non-specific Binding: Contains the receptor, ³H-estradiol, and a high concentration of unlabeled estradiol to saturate the specific binding sites.

-

-

-

Incubation:

-

Add the ³H-estradiol to all wells.

-

Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient period to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound ³H-estradiol from the unbound ³H-estradiol. A common method is rapid filtration through glass fiber filters, which retain the larger receptor-ligand complexes.

-

-

Quantification:

-

The filters from each well are placed in scintillation vials with scintillation cocktail.

-

The radioactivity on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the idoxifene concentration.

-

The IC₅₀ value, which is the concentration of idoxifene that inhibits 50% of the specific binding of ³H-estradiol, is determined from the resulting sigmoidal curve using non-linear regression analysis.

-

The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

Idoxifene Signaling Pathways

The binding of idoxifene to ERα and ERβ can initiate a cascade of molecular events that ultimately alter gene expression and cellular function. The specific signaling pathway activated depends on the receptor subtype, the cellular context, and the presence of co-regulatory proteins.

Classical (Genomic) Signaling Pathway

In the classical pathway, idoxifene binds to ERα or ERβ in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits a complex of co-activator or co-repressor proteins, which ultimately leads to the activation or repression of gene transcription. The tissue-specific effects of idoxifene are largely determined by the complement of co-regulators present in a particular cell type.

Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, estrogens and SERMs can also elicit rapid, non-genomic effects. These are mediated by a subpopulation of estrogen receptors located at the plasma membrane or within the cytoplasm. Upon ligand binding, these receptors can activate various intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. These rapid signaling events can, in turn, influence cellular processes like proliferation, survival, and migration, and can also cross-talk with the genomic signaling pathway.

Signaling Pathway Diagram

Caption: Idoxifene's signaling pathways via estrogen receptors.

Conclusion

Idoxifene's pharmacological activity is intrinsically linked to its binding affinity for estrogen receptor subtypes ERα and ERβ. While qualitative comparisons to other SERMs like tamoxifen exist, a significant gap remains in the publicly available, specific quantitative binding data for idoxifene to each receptor subtype. The detailed experimental protocol for a competitive radioligand binding assay provided in this guide offers a standardized approach for researchers to determine these crucial parameters. A thorough understanding of idoxifene's binding profile, coupled with knowledge of its downstream signaling pathways, is essential for the continued development and optimization of SERM-based therapies. Further research to definitively quantify the binding affinities of idoxifene for ERα and ERβ is strongly encouraged to refine our understanding of its molecular pharmacology.

References

Idoxifene's Impact on Cholesterol Metabolism: An In-depth Technical Guide from Early Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of early preclinical research on idoxifene, a selective estrogen receptor modulator (SERM), and its effects on cholesterol metabolism. The findings summarized herein are primarily derived from foundational studies in ovariectomized rat models, which are instrumental in understanding the potential lipid-lowering capabilities of this compound.

Quantitative Data Summary

Early investigations into the pharmacological profile of idoxifene revealed a significant impact on total serum cholesterol levels. The primary data comes from a key study in ovariectomized (Ovx) rats, a standard model for postmenopausal conditions.

A study by Nuttall et al. (1998) demonstrated that idoxifene reduced total serum cholesterol in a dose-dependent manner in Ovx rats.[1][2] The maximal effect was observed at a dose of 0.5 mg/kg/day.[1][2]

| Treatment Group | Dosage (mg/kg/day) | Mean Total Serum Cholesterol (mg/dL) - Approximate % Change from Ovx Control |

| Sham Control | - | ~20% lower than Ovx Control |

| Ovx Control | - | Baseline (Elevated) |

| Idoxifene | 0.1 | ~10-15% reduction |

| Idoxifene | 0.5 | ~25-30% reduction (maximal effect) |

| Idoxifene | 1.0 | ~25-30% reduction |

| Idoxifene | 2.5 | ~20-25% reduction |

Note: The percentage changes are estimations derived from graphical data presented in the original publication. The study indicated that at 0.5 and 1.0 mg/kg/day, idoxifene reduced cholesterol levels to below that of the sham control animals.[2]

Experimental Protocols

The foundational understanding of idoxifene's effect on cholesterol is based on a well-defined preclinical model.

Animal Model and Surgical Procedure

-

Species: Female Sprague-Dawley rats.

-

Procedure: Ovariectomy (Ovx) was performed to simulate a postmenopausal state of estrogen deficiency, which is known to lead to adverse changes in lipid profiles. A sham control group underwent surgery without removal of the ovaries.

Treatment and Dosing Regimen

-

Compound: Idoxifene was administered orally.

-

Study Design:

-

Prevention Study: Treatment with idoxifene or vehicle began immediately after ovariectomy and continued for a specified duration.

-

Intervention Study: Treatment commenced one month after ovariectomy, a point at which significant bone loss and cholesterol elevation had already occurred.

-

-

Dosages: Various doses were tested, including 0.1, 0.5, 1.0, and 2.5 mg/kg/day.

-

Duration: The intervention study, for instance, had a treatment period of two months.

Sample Collection and Analysis

-

Sample: Blood samples were collected to measure serum cholesterol.

-

Analytical Method: Total serum cholesterol was quantified using standard enzymatic assays.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow of the intervention studies conducted to assess idoxifene's effect on cholesterol in ovariectomized rats.

Idoxifene's Tissue-Specific Action Pathway

Idoxifene operates as a Selective Estrogen Receptor Modulator (SERM), meaning its effects are tissue-dependent. While the precise molecular cascade for cholesterol reduction was not fully elucidated in these early studies, the mechanism is understood to be mediated through the estrogen receptor (ER). The following diagram illustrates the logical relationship of its agonist and antagonist effects based on the available literature.

Discussion and Mechanism of Action

Idoxifene's pharmacological activity stems from its role as a SERM. These compounds bind to estrogen receptors but exhibit tissue-specific agonist or antagonist effects. In the context of the studies cited, idoxifene demonstrates estrogenic (agonist) activity in bone and on lipid metabolism, while acting as an estrogen antagonist in uterine tissue.

The cholesterol-lowering effect is consistent with an estrogen-agonist action in the liver. Estrogens are known to modulate hepatic lipid metabolism, and the effects observed with idoxifene mimic this beneficial action. While these early studies focused on total cholesterol, the favorable lipid profile changes induced by other SERMs like raloxifene, which include reductions in total and LDL cholesterol, suggest a similar mechanism may be at play.

The preclinical data strongly supported idoxifene as a compound that could offer the bone-protective and lipid-lowering benefits of estrogen without the associated risks of uterine stimulation. These foundational animal studies were crucial in establishing the therapeutic potential of idoxifene for postmenopausal conditions.

References

Initial In Vivo Studies of Idoxifene in Rat Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vivo studies of Idoxifene in rat models. Idoxifene, a selective estrogen receptor modulator (SERM), has been investigated for its potential therapeutic applications in various conditions, including bone disease, cardiovascular protection, and cancer. This document summarizes key quantitative data from these pioneering studies, details the experimental protocols, and visualizes the associated biological pathways and workflows.

Quantitative Data Summary

The following tables consolidate the quantitative findings from various preclinical studies of Idoxifene in rat models, offering a comparative look at its efficacy and safety profile across different experimental contexts.

Table 1: Effects of Idoxifene on Bone Mineral Density (BMD) and Serum Cholesterol in Ovariectomized (Ovx) Rats

| Parameter | Animal Model | Treatment Group | Dosage | Duration | Outcome | Reference |

| Lumbar BMD | Ovariectomized (Ovx) Rat | Idoxifene | 0.5 mg/kg/day | - | Complete prevention of bone loss | [1] |

| Proximal Tibial BMD | Ovx Rat | Idoxifene | 0.5 mg/kg/day | - | Complete prevention of bone loss | [1] |

| Lumbar BMD (Intervention) | Ovx Rat (1 month post-surgery) | Idoxifene | 0.5 and 2.5 mg/kg/day | 2 months | Complete prevention of further bone loss | [1] |

| Proximal Tibial BMD (Intervention) | Ovx Rat (1 month post-surgery) | Idoxifene | 0.5 and 2.5 mg/kg/day | 2 months | Complete prevention of further bone loss | [1] |

| Total Serum Cholesterol | Ovx Rat | Idoxifene | 0.5 mg/kg/day | - | Maximal reduction observed | [1] |

| Uterine Wet Weight | Ovx Rat | Idoxifene | - | - | Minimal uterotrophic activity | |

| Uterine Wet Weight | Intact Rat | Idoxifene | - | - | Inhibited estrogen agonist activity |

Table 2: Reproductive and Developmental Effects of Idoxifene in Rats

| Study Type | Animal Model | Dosage | Duration | Key Findings | Reference |

| Male Fertility | Rat | ≥0.3 mg/kg/day | 64-68 days | Decreased seminal vesicle and prostate weights; impaired post-testicular sperm development. No effect on fertility. | |

| Female Fertility | Rat | ≥0.03 mg/kg/day | 2 weeks prior to mating until insemination | Disrupted estrous cycles, impaired fertility, increased preimplantation loss. | |

| Early Embryonic Development | Pregnant Rat | 0.03 mg/kg/day | Days 0-6 postcoitus | Partial preimplantation loss. | |

| Early Embryonic Development | Pregnant Rat | 3.0 mg/kg/day | Days 0-6 postcoitus | Complete preimplantation loss. | |

| Embryo-fetal Development | Pregnant Rat | 3.0 mg/kg/day | Days 6-17 postcoitus | Maternal lethality, embryo-fetal death, generalized fetal edema, developmental delays. | |

| Embryo-fetal Development | Pregnant Rat | 0.03 mg/kg/day | Days 6-17 postcoitus | Excess vaginal fluid, no fetal effects. | |

| No-Observed-Effect-Level (NOEL) | Rat (Reproduction) | 0.003 mg/kg/day | - | No treatment-related effects. |

Table 3: Efficacy of Idoxifene in a Rat Model of Adjuvant-Induced Arthritis (AIA)

| Treatment Protocol | Animal Model | Treatment Group | Dosage | Key Findings | Reference |

| Prophylactic (Days 0-21) | Male Lewis Rat with AIA | Idoxifene | 1, 3, 10 mg/kg | Significantly inhibited paw inflammation. | |

| Prophylactic (Days 0-21) | Male Lewis Rat with AIA | Idoxifene | 10 mg/kg/day | Improved joint integrity (BMD) and reduced serum interleukin-6 levels. | |

| Prophylactic (Days 0-21) | Female Lewis Rat with AIA | Idoxifene | - | As effective as in male rats in inhibiting paw inflammation and improving BMD. | |

| Therapeutic (Days 10-21) | Male and Female Lewis Rats with AIA | Idoxifene | - | Effective in reducing paw inflammation, but less so than prophylactic treatment. |

Table 4: Vascular Protective Effects of Idoxifene in Rats

| Parameter | Experimental Model | Treatment Group | Dosage | Key Findings | Reference |

| Smooth Muscle Cell (SMC) Proliferation (PCNA-positive cells in media) | Balloon-denuded carotid artery in ovariectomized Sprague-Dawley rats | Idoxifene | 1 mg/kg/day | 69%, 82%, and 86% reduction at days 1, 3, and 7, respectively. | |

| SMC Proliferation (PCNA-positive cells in neointima) | Balloon-denuded carotid artery in ovariectomized Sprague-Dawley rats | Idoxifene | 1 mg/kg/day | 78% reduction at day 7. | |

| Reendothelialization (Evans blue stain) | Balloon-denuded carotid artery in ovariectomized Sprague-Dawley rats | Idoxifene | 1 mg/kg/day | 43% reendothelialized area vs. 24% in vehicle group. |

Experimental Protocols

This section provides detailed methodologies for the key in vivo experiments cited in this guide.

1. Ovariectomized (Ovx) Rat Model for Bone Loss and Cholesterol Studies

-

Animal Model: Ovariectomized rats are used to simulate a postmenopausal state of estrogen deficiency, which leads to bone loss and changes in lipid metabolism.

-

Surgical Procedure: Bilateral ovariectomy is performed on female rats under anesthesia. A control group undergoes a sham operation.

-

Treatment Administration: Idoxifene is administered orally (e.g., by gavage) at specified doses. A vehicle control group receives the vehicle alone.

-

Bone Mineral Density (BMD) Measurement: BMD of the lumbar spine and proximal tibia is measured using dual-energy X-ray absorptiometry (DXA) at baseline and at the end of the study.

-

Serum Cholesterol Measurement: Blood samples are collected, and total serum cholesterol levels are determined using standard biochemical assays.

-

Uterine Wet Weight: At the end of the study, uteri are excised and weighed to assess the uterotrophic or anti-estrogenic effects of the compound.

2. Rat Reproductive and Developmental Toxicity Studies

-

Male Fertility Study:

-

Animal Model: Male rats.

-

Dosing: Treated with Idoxifene for a period covering spermatogenesis (e.g., 64-68 days).

-

Parameters Assessed: Mating performance, fertility rates, and reproductive organ weights (seminal vesicles, prostate). Epididymal sperm count and motility are also evaluated.

-

-

Female Fertility and Early Embryonic Development Study:

-

Animal Model: Female rats.

-

Dosing: Treatment for a specified period before mating and/or during early gestation (e.g., days 0-6 postcoitus).

-

Parameters Assessed: Estrous cycles, mating behavior, fertility index, number of corpora lutea, implantation sites, and pre- and post-implantation loss.

-

-

Embryo-fetal Development Study:

-

Animal Model: Pregnant female rats.

-

Dosing: Treatment during the period of major organogenesis (e.g., gestation days 6-17).

-

Parameters Assessed: Maternal clinical signs, body weight, food consumption, and reproductive outcomes (number of viable fetuses, resorptions). Fetuses are examined for external, visceral, and skeletal abnormalities.

-

3. Adjuvant-Induced Arthritis (AIA) Rat Model

-

Induction of Arthritis: Arthritis is induced in Lewis rats by a single intradermal injection of Mycobacterium butyricum suspended in paraffin oil at the base of the tail.

-

Treatment Protocols:

-

Prophylactic: Idoxifene treatment is initiated on the same day as adjuvant injection (day 0) and continues for a set period (e.g., 21 days).

-

Therapeutic: Treatment is initiated after the onset of clinical signs of arthritis (e.g., day 10) and continues for a defined duration.

-

-

Efficacy Assessment:

-

Paw Inflammation: Paw volume or thickness is measured periodically using a plethysmometer or calipers.

-

Bone Mineral Density: BMD of the affected joints is measured by DXA.

-

Histological Evaluation: Joints are collected for histological examination to assess inflammation, cartilage degradation, and bone erosion.

-

Biomarker Analysis: Serum levels of inflammatory markers, such as interleukin-6, are measured.

-

4. Rat Carotid Artery Balloon Injury Model

-

Animal Model: Ovariectomized virgin Sprague-Dawley rats.

-

Surgical Procedure: Under anesthesia, the left common carotid artery is exposed, and a balloon catheter is inserted to denude the endothelium.

-

Treatment: Idoxifene is administered orally for a specified period before and after the injury.

-

Assessment of Vascular Proliferation: At different time points after injury, the carotid arteries are harvested. Proliferating smooth muscle cells in the media and neointima are identified and quantified by immunohistochemical staining for proliferating cell nuclear antigen (PCNA).

-

Assessment of Reendothelialization: The extent of reendothelialization is determined by Evans blue staining, where denuded areas stain blue, or by immunohistochemical analysis for von Willebrand factor, an endothelial cell marker.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key mechanisms and processes related to Idoxifene's action as described in the initial in vivo rat studies.

Caption: Antiapoptotic signaling of Idoxifene in rat hepatocytes.

Caption: Experimental workflow for the ovariectomized rat model.

Caption: Experimental workflow for the adjuvant-induced arthritis model.

References

Idoxifene: A Technical Guide to its Antiestrogenic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idoxifene, a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group, has demonstrated significant potential as an antiestrogenic agent for the treatment of hormone-responsive breast cancer.[1] Developed as an analog of tamoxifen, idoxifene exhibits a distinct pharmacological profile characterized by a higher binding affinity for the estrogen receptor (ER) and reduced estrogenic agonist activity in breast and uterine tissues.[2][3] This technical guide provides an in-depth overview of the preclinical and clinical data supporting the antiestrogenic properties of idoxifene. It details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides comprehensive experimental protocols for the evaluation of its therapeutic potential.

Introduction

Idoxifene, chemically known as (E)-1-(4-(2-(N-pyrrolidino)ethoxy)phenyl)-1-(4-iodophenyl)-2-phenyl-1-butene, emerged from the quest for more effective and safer SERMs for endocrine therapy of breast cancer.[1] While tamoxifen has been a cornerstone of treatment, its partial agonist effects can lead to side effects such as an increased risk of endometrial cancer.[4] Idoxifene was designed to minimize these estrogenic effects while retaining potent antiestrogenic activity in breast tissue. Preclinical studies have shown that idoxifene is metabolically more stable than tamoxifen. Although development was discontinued due to insufficient effectiveness in late-stage clinical trials for postmenopausal osteoporosis and breast cancer, the extensive research conducted on idoxifene provides valuable insights into the structure-activity relationships of SERMs and their therapeutic potential.

Mechanism of Action

Idoxifene exerts its effects by competitively binding to the estrogen receptor, acting as an antagonist in breast tissue. This binding prevents the conformational changes in the ER that are necessary for the binding of coactivator proteins and the subsequent transcription of estrogen-responsive genes that drive cell proliferation.

Estrogen Receptor Binding and Signaling

Idoxifene's interaction with the estrogen receptor can modulate gene expression through two primary pathways:

-

ERE-Dependent Pathway: In breast cancer cells, idoxifene acts as a potent antagonist of 17β-estradiol action mediated through the estrogen response element (ERE). By binding to the ER, idoxifene induces a conformational change that promotes the recruitment of corepressor proteins, leading to the inhibition of ERE-driven gene transcription.

-

AP-1-Dependent Pathway: Estrogen receptors can also modulate gene expression through protein-protein interactions with other transcription factors, such as AP-1 (activator protein 1). The effect of SERMs on AP-1-mediated transcription is cell-type specific and can contribute to their tissue-selective actions.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on idoxifene.

Table 1: In Vitro Antiproliferative Activity

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer (ER+) | 6.5 ± 0.6 | |

| Tamoxifen-Resistant MCF-7 | Breast Cancer (ER+) | 9.6 ± 0.5 | |

| Ovarian Carcinoma (mean of 4 lines) | Ovarian Cancer | 4.5 | |

| Vascular Smooth Muscle Cells (PDGF-induced DNA synthesis) | N/A | 0.0204 | |

| Vascular Smooth Muscle Cells (PDGF-induced mitogenesis) | N/A | 0.0275 |

Table 2: Estrogen Receptor Binding Affinity

| Parameter | Value | Comparison | Reference |

| Relative Binding Affinity (RBA) for ER | Higher than Tamoxifen | N/A | |

| RBA of cis-isomer vs. trans-isomer (Idoxifene) | 50-fold lower | N/A |

Table 3: In Vivo Efficacy in MCF-7 Xenograft Model

| Treatment Group | Tumor Volume | Apoptosis Induction (after 3 months) | Acquired Resistance (after 6 months) | Reference |

| Estradiol (E2) Control | Continued Growth | 0.48% | N/A | |

| Idoxifene + E2 | Significantly Inhibited | 3.1% | 0/10 tumors | |

| Tamoxifen + E2 | Significantly Inhibited | 0.69% | 3/10 tumors | |

| E2 Withdrawal | Significant Regression | 3.6% (after 1 week) | N/A |

Table 4: Effect on Bone Mineral Density in Ovariectomized Rats

| Treatment Group (Dose) | Change in Lumbar Spine BMD | Change in Proximal Tibial BMD | Reference |

| Ovariectomized (Ovx) Control | Significant Loss | Significant Loss | |

| Idoxifene (0.5 mg/kg/day) | Complete Prevention of Loss | Complete Prevention of Loss |

Table 5: Clinical Trial Data in Primary Human Breast Cancer

| Parameter | Idoxifene-Treated (ER+) | Placebo-Treated (ER+) | Reference |

| Baseline Ki67-positive cells (%) | 19.7 ± 2.7 | N/A | |

| Post-treatment Ki67-positive cells (%) | 13.4 ± 3.4 (P = 0.0043) | No significant change |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of idoxifene for the estrogen receptor.

Materials:

-

Rat uterine cytosol (source of ER)

-

[3H]-17β-estradiol (radioligand)

-

Unlabeled 17β-estradiol (competitor standard)

-

Idoxifene (test compound)

-

TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Scintillation vials and fluid

-

Scintillation counter

Procedure:

-

Cytosol Preparation: Uteri from female rats ovariectomized 7-10 days prior are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged to remove the nuclear fraction, and the resulting supernatant is ultracentrifuged to obtain the cytosol containing the ER. Protein concentration is determined.

-

Assay Setup: In assay tubes, combine a fixed amount of uterine cytosol (50-100 µg protein), a fixed concentration of [3H]-17β-estradiol (e.g., 0.5-1.0 nM), and varying concentrations of unlabeled idoxifene or 17β-estradiol.

-

Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound [3H]-17β-estradiol from the free radioligand using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-